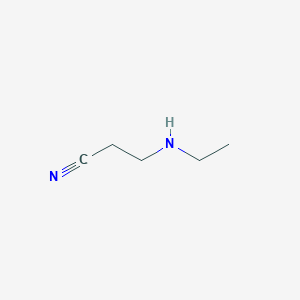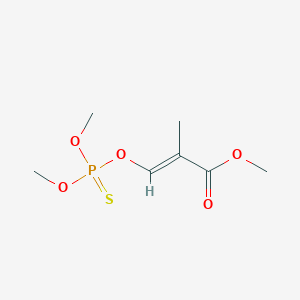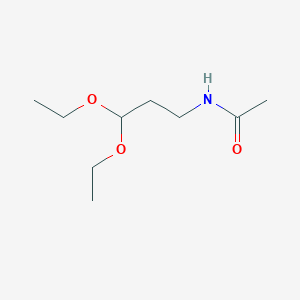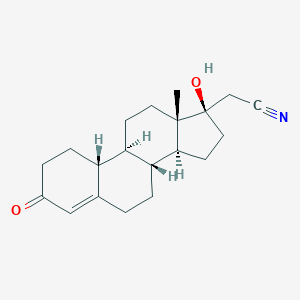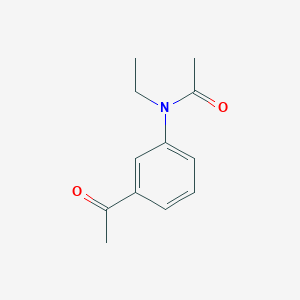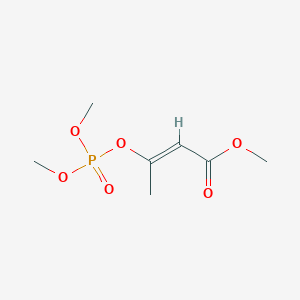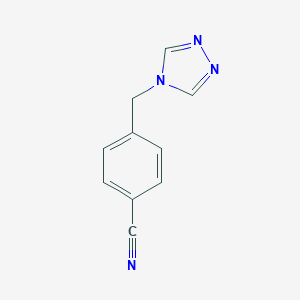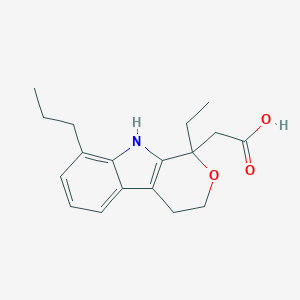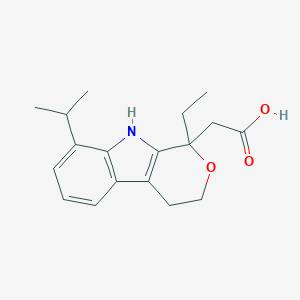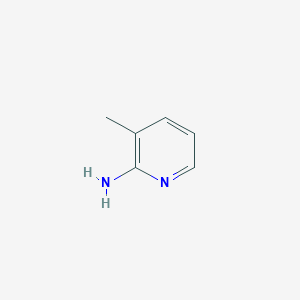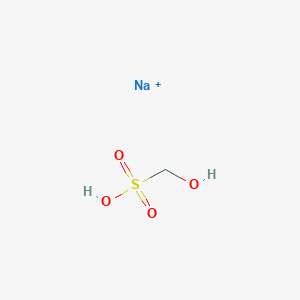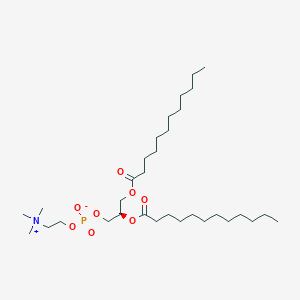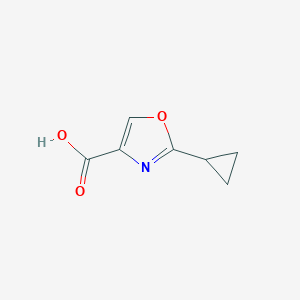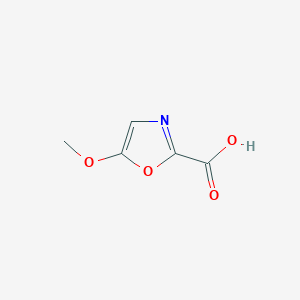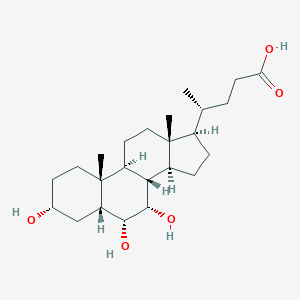
Acide hyocholique
Vue d'ensemble
Description
Applications De Recherche Scientifique
ODM-201 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: ODM-201 is used in the study of androgen receptor signaling pathways and the development of new anti-androgen compounds.
Biology: The compound is utilized in research on prostate cancer and other androgen receptor-related diseases.
Medicine: ODM-201 is primarily used in the treatment of castration-resistant prostate cancer. It has shown efficacy in clinical trials and is being investigated for other potential therapeutic applications.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting androgen receptors.
Mécanisme D'action
Target of Action
Hyocholic acid (HCA) primarily targets two receptors: the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5 . These receptors play a crucial role in glucose homeostasis and the regulation of bile acids .
Mode of Action
HCA interacts with its targets, FXR and TGR5, in a unique way. This interaction leads to changes in glucose regulation and the secretion of glucagon-like peptide-1 (GLP-1) .
Biochemical Pathways
HCA affects the biochemical pathways related to glucose homeostasis and GLP-1 secretion . By simultaneously activating TGR5 and inhibiting FXR, HCA promotes the secretion of GLP-1 . This hormone plays a key role in stimulating insulin secretion, thereby regulating blood glucose levels .
Pharmacokinetics
HCA is conjugated in the liver before secretion with taurine or glycine to give taurohyocholate or glycohyocholates . Bacterial 7α-dehydroxylation in the colon produces the secondary bile acid, hyodeoxycholic acid . These processes impact the bioavailability of HCA.
Result of Action
The action of HCA leads to molecular and cellular effects, particularly in glucose regulation. It has been found to exhibit strong effects on glucose regulation in both pig and diabetic mouse models . Moreover, HCA has been associated with lower serum concentrations in individuals with obesity and diabetes .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the concentration of HCA species in the body can be affected by diet and metabolic disorders . Furthermore, HCA levels in the serum have been found to increase in patients after gastric bypass surgery , indicating that surgical interventions can also influence the action of HCA.
Analyse Biochimique
Biochemical Properties
Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .
Cellular Effects
Hyocholic acid and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .
Molecular Mechanism
Hyocholic acid exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, hyocholic acid upregulates GLP-1 production and secretion in enteroendocrine cells .
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When hyocholic acid species were administered, the blood glucose levels decreased and circulating GLP-1 increased .
Dosage Effects in Animal Models
In animal model experiments, researchers suppressed the synthesis of hyocholic acid in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When hyocholic acid was then given to the pigs, their blood glucose levels eased off .
Metabolic Pathways
Hyocholic acid is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .
Transport and Distribution
Hyocholic acid is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .
Subcellular Localization
The subcellular localization of hyocholic acid is primarily within the liver cells where it is conjugated before secretion
Méthodes De Préparation
ODM-201 est synthétisé par une série de réactions chimiques impliquant des intermédiaires clés. La préparation d'ODM-201 implique la formation d'une forme cristalline du N-((S)-1-(3-(3-chloro-4-cyanophényl)-1H-pyrazol-1-yl)prop-2-yl)-5-(1-hydroxyéthyl)-1H-pyrazole-3-carboxamide. La voie de synthèse comprend les étapes suivantes :
Formation d'une suspension : ODM-201 est mis en suspension dans un solvant tel que l'isopropanol, l'éther tert-butylique de méthyle, l'acétate d'éthyle ou le n-heptane. La suspension est agitée pendant plusieurs jours à une température contrôlée.
Préparation de la solution : ODM-201 est dissous dans un solvant en chauffant à 50-60 °C, suivi d'une filtration et d'un refroidissement lent pour permettre la cristallisation. Les cristaux sont ensuite séparés et séchés.
Analyse Des Réactions Chimiques
ODM-201 subit diverses réactions chimiques, notamment :
Oxydation : ODM-201 peut être oxydé dans des conditions spécifiques pour former ses dérivés oxydés.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs pour produire des formes réduites.
Substitution : ODM-201 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
ODM-201 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : ODM-201 est utilisé dans l'étude des voies de signalisation du récepteur des androgènes et le développement de nouveaux composés anti-androgènes.
Biologie : Le composé est utilisé dans la recherche sur le cancer de la prostate et d'autres maladies liées au récepteur des androgènes.
Médecine : ODM-201 est principalement utilisé dans le traitement du cancer de la prostate résistant à la castration. Il a montré son efficacité dans les essais cliniques et est en cours d'investigation pour d'autres applications thérapeutiques potentielles.
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs des androgènes.
Mécanisme d'action
ODM-201 exerce ses effets en se liant aux récepteurs des androgènes avec une forte affinité, inhibant ainsi la translocation nucléaire du récepteur et empêchant l'activation des gènes sensibles aux androgènes. Cette inhibition conduit à une réduction de la croissance tumorale et de la progression du cancer de la prostate . Le composé bloque également l'activité des récepteurs mutants des androgènes qui apparaissent en réponse aux thérapies anti-androgènes, le rendant efficace contre les formes résistantes du cancer de la prostate .
Comparaison Avec Des Composés Similaires
ODM-201 est comparé à d'autres inhibiteurs du récepteur des androgènes tels que l'enzalutamide et l'ARN-509 :
Enzalutamide : ODM-201 et l'enzalutamide inhibent tous deux la signalisation du récepteur des androgènes, mais ODM-201 a une structure distincte qui limite sa capacité à traverser la barrière hémato-encéphalique, réduisant ainsi le risque d'effets secondaires du système nerveux central.
ARN-509 : Comme l'enzalutamide, l'ARN-509 cible les récepteurs des androgènes. ODM-201 a montré une activité supérieure contre certains récepteurs mutants des androgènes qui confèrent une résistance à d'autres anti-androgènes.
Les propriétés uniques d'ODM-201, telles que sa forte affinité pour les récepteurs des androgènes et sa pénétration cérébrale limitée, en font un candidat prometteur pour le traitement du cancer de la prostate avancé.
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
| Record name | Hyocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


